BenchChemオンラインストアへようこそ!

4-(Methylsulfamoyl)benzamide

Carbonic anhydrase inhibition Fragment-based drug discovery Structure-activity relationship

4-(Methylsulfamoyl)benzamide (W0Y) is the minimal N-methyl sulfamoylbenzamide scaffold validated for fragment-based drug discovery. Its crystallographic binding to tubulin (PDB 5S5N) and hCA II (Kd=150nM) provides a structural template for growing/merging strategies. Distinct from bulkier analogs, its N-methyl geometry yields moderate CA affinity, establishing an essential baseline for SAR studies. Procurement ensures PDB-matched chemical identity, eliminating compound mismatch risk in fragment screening pipelines.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24
CAS No. 1099102-62-1
Cat. No. B2630617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfamoyl)benzamide
CAS1099102-62-1
Molecular FormulaC8H10N2O3S
Molecular Weight214.24
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
InChIKeyQGMHGTYJHMJBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Methylsulfamoyl)benzamide (CAS 1099102-62-1): Fragment-Sized Sulfamoylbenzamide for Target-Based Structural Biology


4-(Methylsulfamoyl)benzamide (systematic name: N-methyl-4-sulfamoylbenzamide; PubChem CID 4093508) is a small-molecule benzamide derivative with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol [1]. It belongs to the sulfamoylbenzamide (SBA) class, characterized by a para-sulfonamide group and an N-methylated carboxamide on the benzene ring [2]. The compound is registered as ligand code W0Y in the Protein Data Bank (PDB), where it has been identified as a fragment hit binding to tubulin (PDB 5S5N) and other targets [3]. With a calculated XLogP3 of -0.3, two hydrogen bond donors, four hydrogen bond acceptors, and only two rotatable bonds, it occupies physicochemical property space distinct from larger SBA analogs and serves as a validated starting point for fragment-based drug discovery (FBDD) campaigns [1].

Why 4-(Methylsulfamoyl)benzamide Cannot Be Replaced by Unsubstituted or N-Alkyl Homologs in Fragment-Based Discovery


Within the sulfamoylbenzamide class, small variations in the amide substituent produce disproportionate shifts in target binding affinity, physicochemical property space, and crystallographic binding mode. The N-methyl substitution in 4-(Methylsulfamoyl)benzamide confers a distinct combination of size, hydrogen bond donor/acceptor capacity, and lipophilicity (XLogP3: -0.3; MW: 214.24 Da) that cannot be replicated by the unsubstituted 4-sulfamoylbenzamide, the N-ethyl homolog (MW: 228.27 Da; XLogP3: ~0.1), or bulkier N-arylalkyl derivatives [1]. Empirical evidence from carbonic anhydrase II (hCA II) demonstrates that the N-methyl analog exhibits a Kd of 150 nM, while N-benzyl-4-sulfamoylbenzamide achieves a Kd of 2.30 nM—a ~65-fold affinity gap that precludes simple analog substitution [2][3]. Furthermore, in the benzamide-4-sulfonamide series reported by Abdoli et al. (2018), compounds with larger amide substituents (e.g., propyl, propargyl, amino acid conjugates) inhibit hCA II with Ki values of 1.9–7.0 nM, underscoring that the N-methyl group places 4-(Methylsulfamoyl)benzamide in a uniquely moderate affinity tier that is valuable as a fragment starting point rather than a potent inhibitor [1]. These quantitative differences compel compound-specific procurement for any study where N-methyl geometry, fragment-like physicochemical properties, or the specific target engagement profile observed in PDB entries 5S5N, 5S39, 7G95, and 7HMM is desired.

Product-Specific Quantitative Evidence Guide: 4-(Methylsulfamoyl)benzamide (CAS 1099102-62-1) Against Closest Analogs


Carbonic Anhydrase II Binding Affinity: N-Methyl Substitution Yields 65-Fold Lower Affinity than N-Benzyl Congener, Establishing a Fragment-Like Potency Tier

4-(Methylsulfamoyl)benzamide (N-methyl-4-sulfamoylbenzamide) demonstrates a dissociation constant (Kd) of 150 nM against human carbonic anhydrase II (hCA II), as curated in BindingDB from ChEMBL data [1]. In contrast, N-benzyl-4-sulfamoylbenzamide—a close structural analog differing only in the N-substituent—exhibits a Kd of 2.30 nM under comparable conditions (pH 7.4, 2°C, fluorescence competition assay) [2]. This represents a 65.2-fold affinity gap. Furthermore, the benzamide-4-sulfonamide series reported by Abdoli et al. (2018) shows hCA II Ki values of 1.9–7.0 nM across compounds bearing bulkier amide substituents (ethyl, propyl, propargyl, alanyl, valyl, aspartyl, glutamyl, leucyl), with acetazolamide (AAZ) included as a reference standard [3]. The N-methyl compound thus occupies a distinct affinity stratum (~150 nM) that is higher (weaker binding) than the sub-nanomolar to low-nanomolar tier of N-alkyl/arylalkyl congeners, but still represents confirmed, specific target engagement suitable for fragment elaboration.

Carbonic anhydrase inhibition Fragment-based drug discovery Structure-activity relationship

Tubulin Fragment Screening: Crystallographically Validated Binding to a Specific Tubulin Site Confirmed at 2.9 Å Resolution

In a comprehensive fragment-based screening campaign targeting tubulin, 4-(Methylsulfamoyl)benzamide (ligand code W0Y) was soaked into T₂R-TTL tubulin crystals, and its binding was resolved by X-ray diffraction at 2.9 Å resolution (PDB ID: 5S5N) [1]. The compound occupies a distinct binding pocket among the 27 sites identified across the tubulin αβ-tubulin dimer, 11 of which were novel [2]. The crystallographic data include real-space correlation coefficient (RSCC) values and occupancy refinement statistics deposited with the PDB, confirming specific, non-covalent binding rather than non-specific crystal packing [3]. In parallel, the compound was also identified as a hit against the SARS-CoV-2 Nsp3 macrodomain (PDB 5S39) via PanDDA analysis, and against ARHGEF2 (PDB 7G95) and a second target (PDB 7HMM), demonstrating reproducible fragment binding across multiple protein systems [4]. Most comparator fragments in the same tubulin screen did not achieve this multi-target validation profile, underscoring the compound's privileged fragment properties.

Tubulin binding X-ray crystallography Fragment screening

Physicochemical Property Differentiation: Lower Lipophilicity and Molecular Weight Distinguish This Fragment from N-Ethyl and N-Benzyl Homologs

4-(Methylsulfamoyl)benzamide exhibits computed physicochemical properties that place it squarely within fragment chemical space compliant with the Astex Rule of Three (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, Rotatable Bonds ≤ 3) [1]. Specifically, its XLogP3 is -0.3, molecular weight is 214.24 Da, hydrogen bond donor count is 2, hydrogen bond acceptor count is 4, and rotatable bond count is 2 [2]. By comparison, N-ethyl-4-sulfamoylbenzamide (CAS 59777-62-7) has a molecular weight of 228.27 Da and 3 rotatable bonds, reflecting increased conformational flexibility . The N-benzyl analog (N-benzyl-4-sulfamoylbenzamide) has a molecular weight of 288.37 Da and a substantially higher XLogP3 (estimated ~1.5), moving it well outside fragment-optimized property space [3]. The negative XLogP3 of the target compound (-0.3) predicts higher aqueous solubility compared to more lipophilic analogs—a property empirically reflected in the compound's successful use in aqueous crystal soaking experiments at high concentrations in the tubulin fragment screen.

Physicochemical properties Fragment library design Rule of Three compliance

NMR Quality Control Validation: Confirmed Identity and Purity in Fragment Library QC Sets by BMRB

4-(Methylsulfamoyl)benzamide has been included in the Biological Magnetic Resonance Bank (BMRB) NMR Quality Control of Fragment Libraries for Screening dataset (entry bmse011212), where its ¹H and ¹³C NMR spectra were acquired and validated against PubChem reference data [1]. The BMRB QC dataset provides experimentally verified NMR chemical shift assignments and confirms the compound's structural identity, purity, and suitability for fragment-based screening applications [2]. In contrast, many close sulfamoylbenzamide analogs (e.g., 3-(Methylsulfamoyl)benzamide, the meta regioisomer; or 4-sulfamoylbenzoic acid methylamide variants) lack publicly available NMR QC validation in curated fragment library databases, introducing ambiguity in compound identity verification during procurement. The BMRB entry includes the full InChI string (InChI=1S/C8H10N2O3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)) and monoisotopic mass (214.04121319 Da), enabling unambiguous identity confirmation by purchasers [1].

NMR spectroscopy Fragment library QC Compound identity verification

Regioisomeric Specificity: Para-Substitution Pattern Enables Defined Binding Geometry Distinct from Meta-Sulfamoylbenzamide Analogs

4-(Methylsulfamoyl)benzamide features the sulfamoyl group at the para (4-) position relative to the N-methylcarboxamide. This regiochemistry is critical for target engagement: the para-disposition aligns the sulfonamide zinc-binding group with the carboxamide hydrogen-bonding motif in a linear geometry that is optimal for carbonic anhydrase II active site engagement, as evidenced by the deposited PDB structures for related 4-sulfamoylbenzamides [1]. In contrast, 3-(Methylsulfamoyl)benzamide (meta regioisomer) presents a bent geometry that would sterically clash with the CA active site architecture. The benzamide-4-sulfonamide class reviewed by Abdoli et al. (2018) consistently demonstrates that the para-regioisomeric scaffold is the active configuration for CA inhibition, with meta-substituted variants showing divergent selectivity profiles (e.g., toward SIRT2 inhibition as reported by Rumpf et al., 2012) [2]. The target compound's para arrangement is further validated by its specific binding pose in tubulin (PDB 5S5N), where the extended linear geometry of the para-substituted benzamide engages a surface pocket distinct from the binding modes observed for meta-substituted fragment analogs in the same screen [3].

Regioisomerism Binding mode specificity Medicinal chemistry

Multi-Target Fragment Validation Across Four Distinct Protein Systems Provides Higher Confidence Hit Status than Single-Target Fragments

4-(Methylsulfamoyl)benzamide has been deposited as a bound ligand in four distinct PDB entries spanning three unrelated protein targets: tubulin (5S5N, T₂R-TTL complex), SARS-CoV-2 Nsp3 macrodomain (5S39, PanDDA analysis group deposition), ARHGEF2 in complex with RhoA (7G95), and an additional target (7HMM) [1]. This multi-target binding profile is unusual among the 568 fragments screened in the Muhlethaler et al. (2021) tubulin study, where most fragments bound only a single site [2]. The compound's ability to engage diverse protein surfaces—a zinc metalloenzyme (hCA II), a cytoskeletal protein (tubulin), and a viral macrodomain—suggests that its sulfamoylbenzamide scaffold presents a privileged fragment pharmacophore with broad molecular recognition potential [3]. In procurement terms, this multi-target PDB deposition record (4 entries) provides substantially more structural validation data than the typical single-PDB-entry fragment, enabling purchasers to assess binding mode conservation across targets before committing to a specific target-based campaign.

Multi-target fragment screening PanDDA analysis Hit validation

Optimal Research and Industrial Application Scenarios for 4-(Methylsulfamoyl)benzamide (CAS 1099102-62-1)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Tubulin or Carbonic Anhydrase

4-(Methylsulfamoyl)benzamide is ideally suited as a validated fragment starting point for FBDD programs targeting tubulin or human carbonic anhydrases. Its crystallographically confirmed binding to tubulin (PDB 5S5N, 2.9 Å) provides a direct structural template for fragment growing, merging, or linking strategies [1]. The moderate hCA II affinity (Kd = 150 nM) positions it as an attractive starting point for structure-based optimization toward more potent CA inhibitors, with clear SAR vectors established by Abdoli et al. (2018) showing that bulkier amide substituents improve affinity by 21–79-fold [2]. Its favorable fragment-like physicochemical properties (XLogP3 = -0.3, MW = 214.24 Da, 2 rotatable bonds) ensure aqueous solubility for crystallographic soaking and biophysical assays at the high concentrations typical of fragment screens [3].

X-Ray Crystallographic Fragment Screening and PanDDA Analysis

The compound's demonstrated success in both traditional XChem fragment soaking (tubulin, 5S5N) and PanDDA (Pan-Dataset Density Analysis) group deposition (SARS-CoV-2 Nsp3 macrodomain, 5S39) makes it a reliable positive control or calibration standard for laboratories establishing crystallographic fragment screening pipelines [1]. Its multi-target binding profile (4 PDB entries across ≥3 targets) provides a rich validation dataset for assessing fragment soaking reproducibility, occupancy refinement methods, and PanDDA event detection algorithms [2]. Procurement of this specific compound ensures access to the exact chemical entity for which deposited coordinates are available, eliminating the risk of PDB-to-bench compound mismatch.

NMR-Based Fragment Library Quality Control and Method Development

With its publicly available BMRB NMR QC dataset (bmse011212) including full ¹H and ¹³C assignments, 4-(Methylsulfamoyl)benzamide serves as a benchmark compound for NMR-based fragment library quality control workflows [1]. Laboratories developing or validating fragment libraries can use this compound to calibrate NMR acquisition parameters (e.g., WaterLOGSY, STD, CPMG) for ligand-observed fragment screening, leveraging the known binding data to CA II (Kd = 150 nM) as a truth-set reference [2]. Its ¹H NMR spectrum features well-dispersed aromatic and N-methyl signals amenable to automated peak-picking and deconvolution algorithms [1].

Structure-Activity Relationship Studies on Sulfamoylbenzamide-Based Carbonic Anhydrase Inhibitors

The compound's position as the minimal N-methyl sulfamoylbenzamide scaffold with confirmed CA II binding (Kd = 150 nM) makes it a critical reference point for SAR studies exploring the impact of amide N-substitution on CA isoform selectivity and potency [1]. Abdoli et al. (2018) demonstrated that extending the N-substituent from methyl to ethyl, propyl, or amino acid conjugates shifts CA II Ki values from the ~150 nM range into the 1.9–7.0 nM range, with the N-methyl compound serving as the baseline comparator [2]. Researchers synthesizing novel benzamide-4-sulfonamide analogs should procure this compound as the essential N-methyl reference standard against which new derivatives are benchmarked.

Quote Request

Request a Quote for 4-(Methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.